
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential in the treatment of various diseases. This compound is known for its unique chemical structure and is synthesized using a specific method.
Aplicaciones Científicas De Investigación
Synthesis and Application in Scientific Research
Synthesis of Pyranopyrazoles Using Isonicotinic Acid
A study by Zolfigol et al. describes a green and efficient method for synthesizing pyranopyrazole derivatives, highlighting the use of isonicotinic acid as a catalyst. This method exemplifies the synthesis of complex molecules potentially related to the query compound, emphasizing the importance of green chemistry in developing new pharmaceuticals and materials (Zolfigol et al., 2013).
Antimicrobial and Antitumor Activities
Research on novel comenic acid derivatives containing isoxazole and isothiazole moieties by Kletskov et al. reports a synergistic effect in combination with antitumor drugs, indicating the therapeutic potential of structurally complex molecules in enhancing drug efficacy (Kletskov et al., 2018).
Biological Activities and Mechanisms
Anticoccidial and Antimicrobial Activities
A study by Georgiadis on derivatives of furans, including pyran compounds, demonstrates significant antimicrobial and anticoccidial activities, offering insights into the potential use of similar compounds in treating infections and diseases in poultry (Georgiadis, 1976).
Synthesis of Diamides
Research by Agekyan and Mkryan on the synthesis of p-aminobenzoic acid diamides based on pyran carboxylic acid derivatives showcases the diversity of chemical reactions possible with pyran-containing compounds, underlining their utility in creating a wide range of biologically active molecules (Agekyan & Mkryan, 2015).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(oxan-4-ylmethoxy)pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-13-2-3-16(11-17(13)20)22-19(23)15-4-7-21-18(10-15)25-12-14-5-8-24-9-6-14/h2-4,7,10-11,14H,5-6,8-9,12H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNJCHDRRPKWMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=C2)OCC3CCOCC3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)isonicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2Z)-2-[(4-chlorophenyl)sulfonylhydrazinylidene]-N-(3,5-dimethylphenyl)chromene-3-carboxamide](/img/structure/B3009287.png)

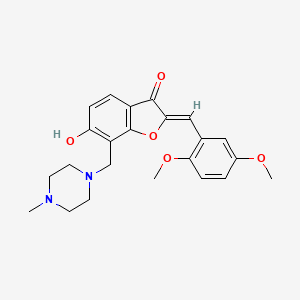

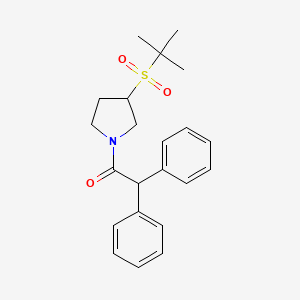
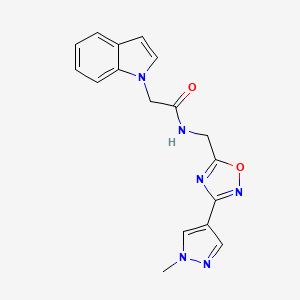

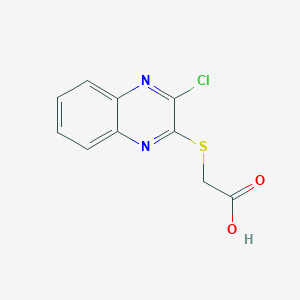
![tert-butyl N-{[1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methyl}carbamate](/img/structure/B3009301.png)
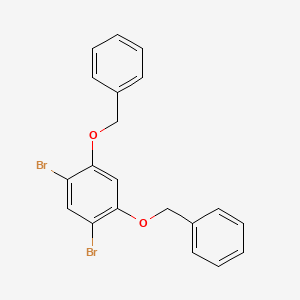
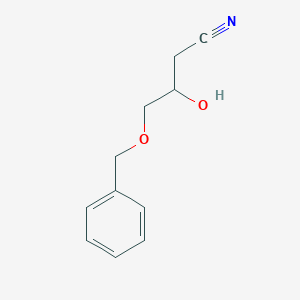
![N-[1-(2-methoxyphenyl)-2-methylpropan-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B3009306.png)
![N-(3-chloro-4-fluorophenyl)-2-[(4-methylquinolin-2-yl)sulfanyl]acetamide](/img/structure/B3009308.png)
